Cas no 1504345-25-8 (N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine 化学的及び物理的性質
名前と識別子
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- N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine
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- インチ: 1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3
- InChIKey: VVYFNGRIVMOYHF-UHFFFAOYSA-N
- SMILES: N1C2=C(CCCC2NC(CC)CC)C=CC=1
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124072-0.1g |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91% | 0.1g |
$407.0 | 2023-04-29 | |
Enamine | EN300-124072-5.0g |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91% | 5g |
$3396.0 | 2023-04-29 | |
Enamine | EN300-124072-0.5g |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91% | 0.5g |
$914.0 | 2023-04-29 | |
Enamine | EN300-124072-1000mg |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91.0% | 1000mg |
$1172.0 | 2023-10-02 | |
Enamine | EN300-124072-5000mg |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91.0% | 5000mg |
$3396.0 | 2023-10-02 | |
1PlusChem | 1P01A4FU-100mg |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91% | 100mg |
$565.00 | 2024-06-20 | |
1PlusChem | 1P01A4FU-250mg |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91% | 250mg |
$778.00 | 2024-06-20 | |
1PlusChem | 1P01A4FU-5g |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91% | 5g |
$4260.00 | 2024-06-20 | |
Enamine | EN300-124072-50mg |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91.0% | 50mg |
$273.0 | 2023-10-02 | |
Enamine | EN300-124072-1.0g |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine |
1504345-25-8 | 91% | 1g |
$1172.0 | 2023-04-29 |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amineに関する追加情報
N-(Pentan-3-Yl)-5,6,7,8-Tetrahydroquinolin-8-Amine: A Comprehensive Overview
The compound N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine, identified by the CAS number 1504345-25-8, is a fascinating molecule with a unique structure and potential applications in various fields. This tetrahydroquinoline derivative has garnered attention due to its structural properties and functional groups that make it suitable for a range of chemical and biological applications.
The molecular structure of N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin is characterized by a tetrahydroquinoline ring system with an amine group at the 8-position and a pentan-3-yl substituent. This configuration provides the molecule with both aromatic and aliphatic characteristics, which can influence its reactivity and solubility properties. Recent studies have highlighted the importance of such hybrid structures in drug design and material science.
One of the key areas of research involving this compound is its potential role in pharmaceuticals. The tetrahydroquinoline core is known for its ability to interact with various biological targets due to its rigid structure and electron-donating properties. The presence of the pentan-3yl group adds further flexibility and may enhance the molecule's bioavailability or target specificity.
Recent advancements in synthetic chemistry have enabled more efficient methods for the synthesis of N-(pentan-substituted) derivatives. These methods often involve catalytic processes or biocatalysts that improve yield and reduce environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the tetrahydroquinoline ring system with high precision.
In addition to pharmaceutical applications, this compound has shown promise in materials science. Its structural versatility allows for use in polymer synthesis or as a precursor for advanced materials with tailored electronic properties. The integration of such molecules into polymer frameworks could lead to innovations in electronics or energy storage technologies.
Another emerging area of interest is the study of this compound's interaction with biological systems. Preclinical studies suggest that it may exhibit modulatory effects on certain enzymes or receptors, making it a candidate for therapeutic development in conditions such as neurodegenerative diseases or inflammation.
Furthermore, the environmental impact of this compound has been a focus of recent research. Scientists are investigating its biodegradability and potential toxicity profiles to ensure sustainable use in industrial applications.
In conclusion, N-(pentan-substituted) derivatives like CAS No.1504345-25-8 represent a promising class of compounds with diverse applications across multiple disciplines. Continued research into their synthesis, properties, and interactions will undoubtedly unlock new possibilities for their utilization in advancing science and technology.
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